molecular formula C15H22FN3O2 B12844802 Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate

Cat. No.: B12844802
M. Wt: 295.35 g/mol
InChI Key: AYMZWHGEDGNBPT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring, a fluorinated aromatic ring, and multiple amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic rings and amino groups on biological systems. It can serve as a model compound for understanding the interactions between small molecules and biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate is unique due to the presence of both fluorinated aromatic and pyrrolidine rings, along with multiple amino groups. This combination of structural features provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H22FN3O2

Molecular Weight

295.35 g/mol

IUPAC Name

tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-4-5-11(19)9-6-7-10(17)13(18)12(9)16/h6-7,11H,4-5,8,17-18H2,1-3H3

InChI Key

AYMZWHGEDGNBPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(C(=C(C=C2)N)N)F

Origin of Product

United States

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